molecular formula C3H6ClN3 B1361054 1H-pyrazol-4-amine hydrochloride CAS No. 4331-28-6

1H-pyrazol-4-amine hydrochloride

Cat. No.: B1361054
CAS No.: 4331-28-6
M. Wt: 119.55 g/mol
InChI Key: KZDSLIPVDTVHLL-UHFFFAOYSA-N
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Description

1H-pyrazol-4-amine hydrochloride: is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of an amino group at the 4-position of the pyrazole ring makes this compound a valuable intermediate in various chemical syntheses and applications .

Biochemical Analysis

Biochemical Properties

1H-pyrazol-4-amine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as p38MAPK and COX, which are involved in inflammatory responses and other cellular processes . The compound’s interaction with these enzymes typically involves binding to their active sites, thereby inhibiting their activity and modulating the biochemical pathways they regulate.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38MAPK can lead to altered gene expression profiles, impacting cellular responses to stress and inflammation . Additionally, the compound’s effects on COX enzymes can modulate the production of prostaglandins, which are key mediators of inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to the active sites of enzymes like p38MAPK and COX, the compound inhibits their activity, leading to downstream effects on gene expression and cellular signaling pathways . This inhibition can result in reduced inflammatory responses and altered cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical modulation.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its inhibition of COX enzymes can affect the synthesis of prostaglandins, thereby altering metabolic pathways related to inflammation and cellular signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound reaches its intended targets, such as the active sites of enzymes, to effectively modulate biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrazol-4-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydrazine with α,β-unsaturated aldehydes or ketones, followed by cyclization and subsequent dehydrogenation . Another method includes the condensation of 1,3-diketones with hydrazine, leading to the formation of substituted pyrazoles . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also include the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Comparison with Similar Compounds

  • 3-aminopyrazole
  • 4-aminopyrazole
  • 5-aminopyrazole
  • 1H-pyrazole-4-carboxamide

Comparison: 1H-pyrazol-4-amine hydrochloride is unique due to the presence of the amino group at the 4-position, which imparts distinct chemical reactivity and biological activity. Compared to other aminopyrazoles, it offers specific advantages in terms of its synthetic versatility and potential therapeutic applications .

Properties

IUPAC Name

1H-pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDSLIPVDTVHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195820
Record name Pyrazole, 4-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4331-28-6
Record name Pyrazole, 4-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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